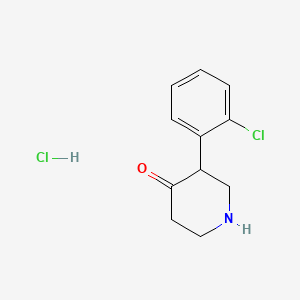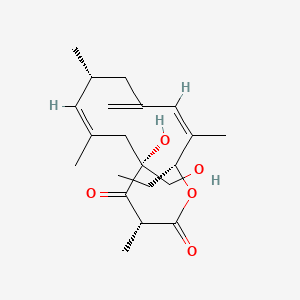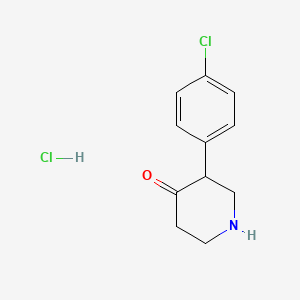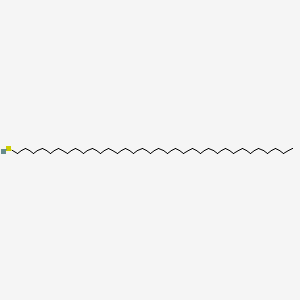![molecular formula C29H32O7S B570503 3-Benzofuranacetic acid, 6-[[2',6'-dimethyl-4'-[3-(methylsulfonyl)propoxy][1,1'-biphenyl]-3-yl]methoxy]-2,3-dihydro-, (3R)- CAS No. 1234474-57-7](/img/structure/B570503.png)
3-Benzofuranacetic acid, 6-[[2',6'-dimethyl-4'-[3-(methylsulfonyl)propoxy][1,1'-biphenyl]-3-yl]methoxy]-2,3-dihydro-, (3R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzofuranacetic acid, 6-[[2',6'-dimethyl-4'-[3-(methylsulfonyl)propoxy][1,1'-biphenyl]-3-yl]methoxy]-2,3-dihydro-, (3R)-, also known as 3-Benzofuranacetic acid, 6-[[2',6'-dimethyl-4'-[3-(methylsulfonyl)propoxy][1,1'-biphenyl]-3-yl]methoxy]-2,3-dihydro-, (3R)-, is a useful research compound. Its molecular formula is C29H32O7S and its molecular weight is 524.628. The purity is usually 95%.
BenchChem offers high-quality 3-Benzofuranacetic acid, 6-[[2',6'-dimethyl-4'-[3-(methylsulfonyl)propoxy][1,1'-biphenyl]-3-yl]methoxy]-2,3-dihydro-, (3R)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Benzofuranacetic acid, 6-[[2',6'-dimethyl-4'-[3-(methylsulfonyl)propoxy][1,1'-biphenyl]-3-yl]methoxy]-2,3-dihydro-, (3R)- including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antidiabetic Drug Development
A significant application of 3-Benzofuranacetic acid derivatives is in the development of antidiabetic drugs. Research on TAK-875, a compound related to 3-Benzofuranacetic acid, shows its potential as an effective antidiabetic medication. TAK-875 is a potent, selective, and orally bioavailable GPR40 agonist. GPR40 is a protein-coupled receptor predominantly found in pancreatic β-cells, which mediates enhancement of glucose-stimulated insulin secretion by free fatty acids. Studies indicate that TAK-875 exhibits potent plasma glucose-lowering action and insulinotropic action in animal models, making it a promising candidate for treating type 2 diabetes mellitus (Negoro et al., 2010).
Synthesis and Chemical Reactions
The compound's synthesis and its reactions form another area of research. Efforts have been made to synthesize various derivatives and study their chemical properties. For instance, research involving the synthesis of dihydrobenzofuranone derivatives and their evaluation for antiulcer activities has been conducted. These studies contribute to the understanding of the chemical behavior and potential therapeutic applications of 3-Benzofuranacetic acid derivatives (Kitazawa et al., 1989).
Therapeutic Applications
Beyond antidiabetic properties, 3-Benzofuranacetic acid derivatives have been studied for various therapeutic applications. This includes the exploration of compounds for their potential in treating conditions like skin disorders. For example, research on AM643, a compound structurally related to 3-Benzofuranacetic acid, revealed its utility as a topical agent for treating skin disorders involving leukotriene production (Stock et al., 2010).
Mécanisme D'action
Target of Action
®-Fasiglifam, also known as 3-Benzofuranacetic acid, is a potent and selective agonist of the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1) . GPR40 plays a crucial role in the regulation of insulin secretion in response to elevated levels of extracellular glucose .
Mode of Action
®-Fasiglifam interacts with its target, GPR40, by binding to it and activating the receptor . This activation leads to an increase in intracellular calcium levels, which in turn triggers the release of insulin from pancreatic β-cells . The compound’s interaction with GPR40 enhances glucose-dependent insulin secretion, providing a mechanism for improved blood glucose control .
Biochemical Pathways
The activation of GPR40 by ®-Fasiglifam affects the phospholipase C (PLC) pathway . Upon activation, GPR40 stimulates PLC, which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG) . IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These events lead to the exocytosis of insulin granules .
Pharmacokinetics
The pharmacokinetics of ®-Fasiglifam involves its absorption, distribution, metabolism, and excretion (ADME). It’s important to note that these properties can significantly impact the bioavailability of the drug, its therapeutic effectiveness, and potential side effects .
Result of Action
The primary result of ®-Fasiglifam’s action is the enhancement of glucose-dependent insulin secretion . This helps to regulate blood glucose levels, making it a potential therapeutic agent for the treatment of type 2 diabetes . The exact molecular and cellular effects of ®-fasiglifam’s action require further investigation .
Action Environment
Propriétés
IUPAC Name |
2-[(3R)-6-[[3-[2,6-dimethyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methoxy]-2,3-dihydro-1-benzofuran-3-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32O7S/c1-19-12-25(34-10-5-11-37(3,32)33)13-20(2)29(19)22-7-4-6-21(14-22)17-35-24-8-9-26-23(15-28(30)31)18-36-27(26)16-24/h4,6-9,12-14,16,23H,5,10-11,15,17-18H2,1-3H3,(H,30,31)/t23-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCALJIHZVNMGJ-QHCPKHFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C2=CC=CC(=C2)COC3=CC4=C(C=C3)C(CO4)CC(=O)O)C)OCCCS(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1C2=CC=CC(=C2)COC3=CC4=C(C=C3)[C@H](CO4)CC(=O)O)C)OCCCS(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzofuranacetic acid, 6-[[2',6'-dimethyl-4'-[3-(methylsulfonyl)propoxy][1,1'-biphenyl]-3-yl]methoxy]-2,3-dihydro-, (3R)- | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Fluoro-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B570421.png)
![N-(3S)-1-Azabicyclo[2.2.2]oct-3-yl-5,6-dihydro-1-Naphthalenecarboxamide](/img/structure/B570422.png)
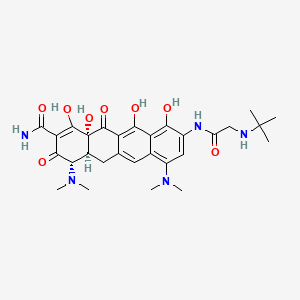


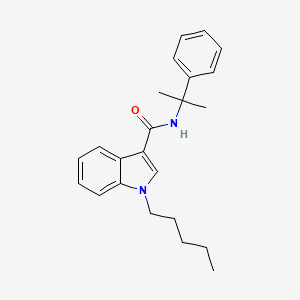
![2-Methylthiazolo[4,5-g]quinoxaline](/img/structure/B570430.png)

![Methyl Tetrahydro-7-methoxy-9-oxo-imidazo[1,5-a]pyrrolo[2,1-c][1,4]benzodiazepine-1-carboxylate](/img/no-structure.png)
